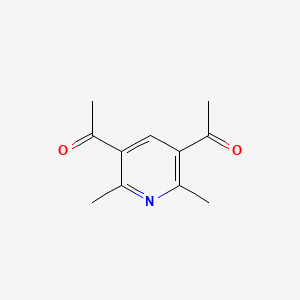

3,5-Diacetyl-2,6-dimethylpyridine

説明

Contextual Significance within Pyridine (B92270) Chemistry

3,5-Diacetyl-2,6-dimethylpyridine is a distinct member of the pyridine family, a class of aromatic heterocyclic compounds analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. The chemical behavior of this compound is significantly influenced by its specific substitution pattern. The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing acetyl groups at the 3 and 5 positions. This electronic feature makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.

Historical Development of Research Involving this compound

The synthetic roots of this compound are likely intertwined with the development of the Hantzsch pyridine synthesis, a classic multicomponent reaction first reported by Arthur Rudolf Hantzsch in 1881. This method involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. The likely precursor to the title compound, 3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine, can be synthesized via this route. Subsequent oxidation would then yield the aromatic pyridine ring.

While the Hantzsch synthesis provided the foundational chemistry, focused research on this compound as a specific starting material gained momentum in later years. For instance, reports from the early 1990s detailed its use in Aldol (B89426) condensation reactions to produce α,β-unsaturated ketones. uoanbar.edu.iq More recent research has significantly expanded its utility, employing it in the synthesis of a diverse array of heterocyclic systems. These studies have refined reaction conditions and explored new synthetic pathways, solidifying the compound's role as a versatile and readily available precursor in modern organic synthesis.

Emerging Research Directions and Interdisciplinary Relevance

The scientific community's interest in this compound is increasingly extending into interdisciplinary fields, most notably medicinal chemistry and coordination chemistry. The compound's rigid pyridine core and reactive functional groups make it an attractive scaffold for the design and synthesis of novel bioactive molecules.

In medicinal chemistry, it serves as a key starting material for the synthesis of various heterocyclic derivatives with potential therapeutic applications. For example, it has been used to create bisazachalcones, which can be further cyclized to form pyrazole (B372694) derivatives. numberanalytics.com Pyrazoles are a well-known class of compounds with a broad spectrum of biological activities. orgsyn.org Furthermore, derivatives of this compound have been investigated for their analgesic and potential antiviral properties, including against SARS-CoV-2 and HIV-1. nih.gov This highlights its importance in the quest for new drug candidates.

In the realm of coordination chemistry, the diacetyl groups of the molecule can be modified to create multidentate ligands. These ligands can then be used to form stable complexes with various metal ions. The resulting coordination compounds are of interest for their potential applications in catalysis and materials science. While direct applications in materials science are still an emerging area, its use in creating well-defined metal complexes opens avenues for the development of new functional materials with tailored electronic and magnetic properties.

The ongoing research into this compound underscores its transition from a simple chemical entity to a valuable tool in creating functional molecules with broad interdisciplinary relevance.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 24234-61-5 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Melting Point | 71-73 °C |

| Appearance | Solid |

Key Reactions and Derivatives of this compound

| Reaction Type | Reagents | Derivative Class |

| Aldol-Crotonic Condensation | Various aldehydes | Bisazachalcones |

| Cyclization | Hydrazine (B178648) hydrate (B1144303) | Pyrazoles |

| Knoevenagel Condensation | Salicylic (B10762653) aldehyde | Epoxybenzooxocinopyridines |

| Ester Condensation | Diethyl oxalate (B1200264) | Bis(2-hydroxy-4-oxobut-2-enoates) |

| Bishydrazone Formation | Hydrazides | Bishydrazones |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(5-acetyl-2,6-dimethylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-6-10(8(3)13)5-11(9(4)14)7(2)12-6/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCACBGGDSKMOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337215 | |

| Record name | 3,5-Diacetyl-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

24234-61-5 | |

| Record name | 3,5-Diacetyl-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diacetyl-2,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Leading to 3,5 Diacetyl 2,6 Dimethylpyridine and Its Derivatives

Precursor Chemistry and Synthetic Approaches to the Pyridine (B92270) Core

The construction of the 3,5-diacetyl-2,6-dimethylpyridine scaffold relies on the initial formation of a dihydropyridine (B1217469) intermediate, which is subsequently aromatized.

Hantzsch Dihydropyridine Synthesis and Oxidation Routes

The Hantzsch pyridine synthesis, a classic multi-component reaction reported by Arthur Rudolf Hantzsch in 1881, is a cornerstone for the preparation of dihydropyridine derivatives. researchgate.net This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). researchgate.netosi.lv The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can then be oxidized to the corresponding pyridine. researchgate.net The driving force for this final oxidation step is the stability gained through aromatization of the pyridine ring. researchgate.net

While the traditional Hantzsch synthesis utilizes β-ketoesters, a variation employing a β-diketone, such as acetylacetone (B45752), is directly applicable to the synthesis of the precursor for this compound. i-repository.net

Reaction of Acetylacetone with Formaldehyde (B43269) and Ammonium Salts

A key method for generating the precursor to this compound is the reaction between acetylacetone, formaldehyde, and an ammonium salt. This reaction leads to the formation of 3,5-diacetyl-1,4-dihydro-2,6-dimethylpyridine, also known as 3,5-diacetyl-1,4-dihydrolutidine. i-repository.net This process is a specific application of the Hantzsch reaction, where acetylacetone serves as the β-dicarbonyl compound. i-repository.net

Theoretical studies using ab initio molecular orbital methods have investigated the reaction pathway for the formation of 3,5-diacetyl-1,4-dihydrolutidine. i-repository.net The reaction proceeds in aqueous solutions and involves several elementary steps, including the elimination of water molecules. i-repository.net The use of ammonium acetate in a buffered solution is common in this condensation.

Oxidative Aromatization of Dihydropyridine Precursors

The conversion of the 3,5-diacetyl-1,4-dihydro-2,6-dimethylpyridine intermediate to the final aromatic product, this compound, is achieved through an oxidation step. mdpi.com This oxidative aromatization is a crucial final step in the Hantzsch pyridine synthesis pathway. mdpi.com Various oxidizing agents can be employed for this transformation. Common laboratory reagents for the aromatization of Hantzsch 1,4-dihydropyridines include ferric chloride, manganese dioxide, and potassium permanganate. researchgate.net The oxidation of 1,4-DHPs is a widely utilized method for accessing a broad spectrum of poly-substituted pyridine derivatives. mdpi.com

Condensation Reactions Involving the Acetyl Groups

The acetyl groups at the 3 and 5 positions of the this compound ring are reactive sites for further molecular elaboration, primarily through condensation reactions.

Claisen-Schmidt Condensation and Bisazachalcone Formation

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound, its acetyl groups can react with various aldehydes. researchgate.net This reaction provides a pathway to synthesize bisazachalcones, which are symmetric α,β-unsaturated ketones. researchgate.net

However, the reaction of this compound with certain aryl aldehydes under specific conditions, such as with salicylic (B10762653) aldehyde under acid catalysis, may not yield the expected bisazachalcones. researchgate.net Instead, it can lead to intramolecular cyclization products. researchgate.net The protonation of the pyridine nitrogen atom can increase the acidity of the methyl groups of the acetyl substituents, influencing the reaction pathway. researchgate.netresearchgate.net

Aldol-Crotonic Condensation Reactions

Aldol-crotonic condensation reactions of this compound with a variety of aldehydes are employed for the synthesis of bisazachalcone derivatives. osi.lv This reaction involves the initial aldol addition of the enolate of the acetyl group to the aldehyde, followed by a dehydration (crotonization) step to form the α,β-unsaturated ketone functionality characteristic of chalcones. These resulting bisazachalcones can then serve as intermediates for the synthesis of other heterocyclic systems, such as bis-4,5-dihydro-1H-pyrazole derivatives, through cyclization with reagents like hydrazine (B178648) hydrate (B1144303). osi.lv

Reaction with Hydrazides for Bishydrazone Synthesis

The reaction of this compound with various hydrazides readily yields the corresponding bishydrazones. researchgate.netosi.lv This synthetic route provides a straightforward method for the modification of the acetyl groups, introducing new functionalities and potential coordination sites for metal complexes. For instance, reactions with nicotinic and isonicotinic acid hydrazides have been reported to form the respective hydrazones. researchgate.net Similarly, the use of benzoyl hydrazide and salicyloyl hydrazide in reactions with 2,6-diacetylpyridine (B75352), a closely related starting material, has been shown to produce bis-Schiff bases. rsc.org These bishydrazone derivatives serve as versatile intermediates for further chemical transformations. osi.lv

Intramolecular Cyclization Pathways and Product Diversification

The reactivity of this compound allows for the construction of complex molecular architectures through intramolecular cyclization reactions. These pathways offer a powerful strategy for synthesizing diverse heterocyclic compounds.

Cyclization with Aldehydes and Aromatic Moieties (e.g., Salicylaldehyde)

An unexpected and significant reaction occurs when this compound undergoes a Claisen-Schmidt condensation with salicylaldehyde (B1680747) under acidic conditions. researchgate.net Instead of the anticipated α,β-unsaturated ketones (bis-azachalcones), the reaction proceeds via an intramolecular cyclization to yield 1-((5S,11S)-2,5-dimethyl-11,12-dihydro-5H-5,11-epoxybenzo rsc.orgmdpi.comoxocino[4,3-b]pyridin-3-yl)ethan-1-one. researchgate.net This outcome highlights the influence of reaction conditions and the specific reactivity of the salicylaldehyde moiety. The formation of this complex tetracyclic structure is a structural analogue of naturally occurring integrastatins. researchgate.net Computational studies suggest that the formation of a stable pre-reaction complex between the protonated enol form of this compound and salicylaldehyde, stabilized by three hydrogen bonds, directs the reaction towards a Knoevenagel-type pathway rather than the expected Claisen-Schmidt condensation. researchgate.netnih.gov

Formation of Polycyclic Heterocyclic Skeletons (e.g., Epoxybenzooxocinopyridine)

The intramolecular cyclization with salicylaldehyde is a prime example of the formation of polycyclic heterocyclic skeletons from this compound. researchgate.net The resulting epoxybenzo rsc.orgmdpi.comoxocino[4,3-b]pyridine framework is a key structural feature. researchgate.netresearchgate.net This reaction demonstrates a synthetic strategy to access complex, biologically relevant scaffolds. The synthesis of these compounds is part of ongoing research to create synthetic analogs of integrastatins A and B for further investigation. researchgate.netnih.gov

Theoretical and Computational Investigations of Reaction Mechanisms

To gain a deeper understanding of the observed reactivity and product formation, theoretical and computational methods have been employed to investigate the reaction mechanisms involving this compound.

Quantum-Chemical Studies of Reaction Pathways

Quantum-chemical studies, particularly using Density Functional Theory (DFT) methods like B3LYP/6-31G, have been instrumental in elucidating the intricacies of the cyclization reaction between this compound and salicylic aldehyde. researchgate.netnih.gov These calculations have confirmed the proposed reaction mechanism and provided insights into the stability of intermediates and transition states. nih.gov For instance, calculations have shown that the protonated form of this compound is thermodynamically more stable than the neutral molecule. researchgate.net The geometry of the starting materials and the final cyclization product have been optimized, and charge characteristics have been calculated to understand the electronic factors driving the reaction. researchgate.net Similar DFT approaches have been used to study other cycloaddition reactions, highlighting the utility of these methods in predicting reaction outcomes. mdpi.com

Analysis of Protonation Effects on Reactivity and Acidity

Protonation plays a crucial role in the reactivity of this compound. Computational studies have shown that protonation of the pyridine nitrogen atom significantly increases the positive charge on the hydrogen atoms of the 2-methyl group and the methyl acetyl group. researchgate.netnih.gov This increase in charge leads to a notable enhancement of the CH-acidity of the methyl group and promotes the enolization of the acetyl group. researchgate.netnih.gov The protonated tautomeric enol form is key to the formation of the stable pre-reaction complex with salicylaldehyde that directs the cyclization pathway. researchgate.netnih.gov The effect of substituents on the acidity of pyridine derivatives has been a subject of comprehensive theoretical studies, which help in understanding the basicity and reactivity of these compounds in different chemical environments. mdpi.com

Elucidation of Pre-reaction Complex Formation and Hydrogen Bonding

Computational studies, particularly using Density Functional Theory (DFT) methods, have been instrumental in elucidating the intricate mechanisms of reactions involving this compound. researchgate.net A significant finding is the formation of a stable pre-reaction complex during the cyclization reaction of this compound with salicylic aldehyde in an acidic environment. researchgate.netresearchgate.net

The initial and critical step in this mechanism is the protonation of the nitrogen atom within the pyridine ring. researchgate.net This protonation induces a notable increase in the positive charge on the hydrogen atoms of both the 2-methyl group and the acetyl group's methyl component. researchgate.netresearchgate.net The consequence of this electronic shift is an increase in the CH-acidity of these groups, which in turn promotes the enolization of the acetyl group, leading to the formation of a tautomeric enol intermediate. researchgate.netresearchgate.net

It is this protonated enol form of this compound that engages with salicylic aldehyde to form a stable pre-reaction complex. researchgate.netresearchgate.net The stability of this complex is significantly enhanced by the formation of three distinct hydrogen bonds between the two molecules. researchgate.netresearchgate.net The strategic formation of this hydrogen-bonded pre-reaction complex is crucial as it directs the reaction pathway towards a Knoevenagel condensation. researchgate.netresearchgate.net This preferential pathway preempts the alternative Claisen-Schmidt condensation, which could otherwise occur at the acetyl group of the pyridine. researchgate.netresearchgate.net

| Compound/Form | Atom Group | Observed Charge (Arbitrary Units) |

|---|---|---|

| This compound (Neutral) | Hydrogen of 2-methyl group | Baseline Positive Charge |

| Protonated this compound (Form 1a) | Hydrogen of 2-methyl group | Increased to +0.224 researchgate.net |

Calculation of Energy Barriers and Transition State Structures

To understand the feasibility and kinetics of synthetic pathways leading to pyridine derivatives, computational chemistry is employed to calculate energy barriers and identify transition state structures. i-repository.net Theoretical studies on the formation of related lutidine derivatives, such as the Hantzsch synthesis of 3,5-diacetyl-1,4-dihydrolutidine, provide a model for the computational analysis applied to these systems. i-repository.net These studies utilize ab initio molecular orbital methods at levels such as HF/6-31G(d,p) and MP2/6-31G(d,p), often including zero-point energy corrections (ZPC), to map the potential energy surface of the reaction. i-repository.net

The calculations trace the reaction path through various elementary steps, including proton addition/elimination, reactions with other molecules like ammonia or formaldehyde, and water elimination. i-repository.net For each step, the energy of the reactants, intermediates, products, and, crucially, the transition states (TS) is determined. i-repository.net A transition state represents the highest energy point along the reaction coordinate for a specific step, and its energy relative to the reactant defines the activation energy barrier for that step. i-repository.net

In the gas-phase modeled synthesis of a lutidine derivative, the barrier heights for water elimination steps were found to be quite high, on the order of 50-60 kcal/mol. i-repository.net Specifically, using the HF/6-31G(d,p) + ZPC level of theory, the three highest energy barriers were calculated to be 58.5 kcal/mol, 52.6 kcal/mol, and 43.6 kcal/mol. i-repository.net These high barriers for the gas-phase reaction are consistent with experimental evidence showing that such syntheses require aqueous solutions and heating to proceed efficiently. i-repository.net Vibrational frequency calculations are performed to confirm the nature of the calculated structures, ensuring that intermediates have no imaginary frequencies and transition states have exactly one. i-repository.net

| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Intermediate → TS1 → Intermediate | Elimination of H₂O | 47.7 |

| Intermediate → TS2 → Intermediate | Addition of Formaldehyde | 38.4 |

| Intermediate → TS3 → Intermediate | Elimination of H₂O | 33.1 |

Solvent Effects on Reaction Energetics and Mechanisms

The choice of solvent is a critical parameter in the synthesis of pyridine derivatives, influencing not only reaction rates and yields but also the structure and stability of intermediates and products. nih.gov The solvent's role extends from facilitating reactant solubility to actively participating in the reaction mechanism by stabilizing charged intermediates or transition states. i-repository.net

In the Hantzsch condensation to produce 1,4-dihydropyridines, for example, isopropanol (B130326) was selected over other alcohols like methanol (B129727) or ethanol (B145695). nih.gov This choice was based on the experimental observation that isopropanol allowed for easier and more efficient crystallization of the desired product from the cold reaction mixture. nih.gov

Solvents can also profoundly affect the conformational equilibrium of molecules through specific interactions such as hydrogen bonding. nih.govresearchgate.net In studies of certain dihydropyridine derivatives, the solvent was shown to dictate the molecule's observed structure in solution. nih.govresearchgate.net In a less polar solvent like chloroform-d (B32938) (CDCl₃), the molecule adopts a flexible conformation. nih.govresearchgate.net However, in a polar, hydrogen-bond-accepting solvent like DMSO-d₆, a more rigid structure is observed, which is stabilized by the formation of an intramolecular hydrogen bond. nih.govresearchgate.net This is clearly evidenced by distinct signals in NMR spectra corresponding to the different conformations. nih.govresearchgate.net

Furthermore, computational studies performed in the gas phase often predict high energy barriers that suggest a reaction may be kinetically unfavorable. i-repository.net The high calculated barriers (50-60 kcal/mol) for the formation of a lutidine derivative are a theoretical confirmation of the experimental necessity of using a solvent, typically an aqueous solution, to enable the reaction to proceed. i-repository.net The solvent molecules can stabilize charged species and transition states, thereby lowering the activation energy barriers. i-repository.net

| Solvent | Observation | Reaction/Analysis | Reference |

|---|---|---|---|

| Isopropanol | Facilitated easier crystallization of the product compared to ethanol or methanol. | Hantzsch 1,4-DHP Synthesis | nih.gov |

| Chloroform-d (CDCl₃) | Resulted in a flexible molecular conformation. | NMR Spectroscopy | nih.govresearchgate.net |

| DMSO-d₆ | Promoted a rigid conformation via intramolecular hydrogen bonding. | NMR Spectroscopy | nih.govresearchgate.net |

| Aqueous Solution | Experimentally required for the reaction to proceed, implying stabilization of high-energy intermediates/transition states predicted by gas-phase calculations. | Hantzsch-type Synthesis | i-repository.net |

Derivatization Strategies and Novel Compound Architectures from 3,5 Diacetyl 2,6 Dimethylpyridine

Construction of β-Diketone Derivatives

The presence of two acetyl groups in 3,5-diacetyl-2,6-dimethylpyridine makes it an ideal precursor for the synthesis of bis-β-diketones. These compounds are of significant interest due to their ability to form stable complexes with metal ions and their utility as intermediates in the synthesis of heterocyclic compounds.

Synthesis of Bis-β-diketones

The synthesis of bis-β-diketones from this compound is typically achieved through a Claisen condensation reaction. libretexts.orgyoutube.com This reaction involves the base-catalyzed condensation of the acetyl groups with an appropriate ester. researchgate.netmasterorganicchemistry.com For instance, the reaction of this compound with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide leads to the formation of a bis-β-keto ester. researchgate.net This product contains two β-dicarbonyl moieties, which are characteristic of β-diketones.

The general mechanism involves the deprotonation of the α-carbon of the acetyl group by the base to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of an alkoxide group results in the formation of the β-dicarbonyl system. libretexts.org The reaction conditions, such as the choice of base and solvent, can significantly influence the yield and purity of the resulting bis-β-diketone.

A specific example is the synthesis of 4,4'-(2,6-dimethylpyridine-3,5-diyl)bis(2-hydroxy-4-oxobut-2-enoate) through an ester condensation between this compound and an excess of diethyl oxalate. researchgate.net

Table 1: Examples of Bis-β-diketone Synthesis

| Starting Material | Reagent | Product | Reference |

|---|

Schiff Base Chemistry and Ligand Precursors

The carbonyl groups of this compound are readily susceptible to condensation reactions with primary amines, leading to the formation of Schiff bases. These compounds are valuable as ligand precursors in coordination chemistry due to the presence of imine (-C=N-) functionalities, which can coordinate to metal ions.

Condensation with Amines and Diamines

The reaction of this compound with monofunctional or difunctional amines results in the formation of bis(imine) derivatives. wikipedia.org This condensation is typically carried out by refluxing the reactants in a suitable solvent, often with acid catalysis. The reaction with diamines is particularly interesting as it can lead to the formation of open-chain ligands or serve as a stepping stone for macrocyclic synthesis.

For example, the condensation of this compound with various amines can yield a range of Schiff base ligands. rsc.orgmdpi.com These ligands can then be used to form complexes with various transition metals. ekb.egresearchgate.net

Macrocyclic Ligand Synthesis

The use of diamines in condensation reactions with this compound opens up the possibility of synthesizing macrocyclic ligands. wikipedia.org These large-ring structures are of great interest in supramolecular chemistry and as models for biological systems. The synthesis often involves a template reaction, where a metal ion is used to organize the precursor molecules in a favorable geometry for cyclization.

The general strategy involves the [2+2] condensation of two molecules of this compound with two molecules of a suitable diamine. The resulting macrocyclic Schiff base can then be isolated, or in some cases, the corresponding metal complex is the direct product of the template synthesis.

Modifications of the Pyridine (B92270) Ring System

Beyond the reactivity of the acetyl groups, the pyridine ring of this compound can also undergo chemical transformations. A notable example is its reduction to form dihydropyridine (B1217469) analogs.

Formation of Dihydropyridine Analogs (e.g., 3,5-Diacetyl-1,4-dihydrolutidine)

The Hantzsch dihydropyridine synthesis provides a classic method for the formation of 1,4-dihydropyridine (B1200194) derivatives. organic-chemistry.orgwikipedia.org While the classical Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849), variations of this reaction can be used to synthesize dihydropyridine analogs from precursors like this compound. organic-chemistry.orgwikipedia.org

The reduction of the pyridine ring in this compound can lead to the formation of 3,5-diacetyl-1,4-dihydrolutidine. i-repository.netchemdad.com This transformation is significant as 1,4-dihydropyridines are an important class of compounds with various biological activities. The reaction typically involves a reducing agent and specific reaction conditions to achieve the selective reduction of the pyridine ring without affecting the acetyl groups. Theoretical studies have been conducted to understand the reaction mechanism for the formation of 3,5-diacetyl-1,4-dihydrolutidine. i-repository.net

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 4,4'-(2,6-dimethylpyridine-3,5-diyl)bis(2-hydroxy-4-oxobut-2-enoate) | |

| Diethyl oxalate | |

| Sodium ethoxide | |

| 3,5-Diacetyl-1,4-dihydrolutidine | |

| 3,5-dibenzoyl-1,4-dihydro-2,6-dimethylpyridine | i-repository.netevitachem.com |

| 2,6-dibenzoyl-1,4-dihydro-3,5-dimethylpyridine | i-repository.netevitachem.com |

| 4-Amino-3-penten-2-one | i-repository.netevitachem.com |

| 4-Chloromethyl-3,5-diacetyl-1,4-dihydro-2,6-lutidine | evitachem.com |

Heterocyclic Ring Fusion Reactions (e.g., Thiazoles, Pyrazoles, Quinoxalinones, Benzoxazinones)

The reactive acetyl groups of this compound serve as versatile handles for the construction of fused heterocyclic systems. These reactions typically proceed through initial condensation or cyclization reactions involving the acetyl carbonyls, leading to a diverse array of novel molecular frameworks.

Pyrazoles: A prominent derivatization strategy involves the synthesis of bis-pyrazoline structures. This is typically achieved through a multi-step process. First, an Aldol-crotonic condensation of this compound with various aromatic aldehydes yields bis-azachalcone derivatives. beilstein-journals.org These intermediates are then cyclized with hydrazine (B178648) hydrate (B1144303) in acetic acid to form the corresponding 3,5-bis(4,5-dihydro-1H-pyrazol-3-yl)-2,6-dimethylpyridine derivatives. beilstein-journals.orgchemhelpasap.com The reaction with hydrazine hydrate proceeds to cap the α,β-unsaturated ketone systems of the bis-azachalcones, creating the fused pyrazoline rings. chemhelpasap.com A series of novel 3,5-bis(1-acetyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,6-dimethylpyridines has been synthesized using this approach. chemhelpasap.com

Table 1: Synthesis of Bis-pyrazoline Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound derived bis-azachalcones | Hydrazine Hydrate | 3,5-bis(1-acetyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,6-dimethylpyridines | chemhelpasap.com |

Quinoxalinones and Benzoxazinones: The synthesis of bis(3,4-dihydroquinoxalin-2(1H)-one) and bis(3,4-dihydro-2H-1,4-benzoxazin-2-one) derivatives highlights another facet of this compound's reactivity. The synthetic route commences with an ester condensation between this compound and an excess of diethyl oxalate. This reaction forms the key intermediate, 4,4'-(2,6-dimethylpyridine-3,5-diyl)bis(2-hydroxy-4-oxobut-2-enoate). nih.gov This intermediate readily reacts with o-phenylenediamine (B120857) and o-aminophenol to yield the respective bis(3,4-dihydroquinoxalin-2(1H)-one) and bis(3,4-dihydro-2H-1,4-benzoxazin-2-one) derivatives. nih.gov

Table 2: Synthesis of Quinoxalinone and Benzoxazinone Derivatives

| Intermediate | Reactant | Product | Reference |

| 4,4'-(2,6-dimethylpyridine-3,5-diyl)bis(2-hydroxy-4-oxobut-2-enoate) | o-phenylenediamine | Bis(3,4-dihydroquinoxalin-2(1H)-one) derivative | nih.gov |

| 4,4'-(2,6-dimethylpyridine-3,5-diyl)bis(2-hydroxy-4-oxobut-2-enoate) | o-aminophenol | Bis(3,4-dihydro-2H-1,4-benzoxazin-2-one) derivative | nih.gov |

Structure-Reactivity Relationships in Derivatization Processes

The reactivity of this compound in derivatization reactions is governed by a combination of electronic and steric factors. The interplay between the pyridine ring's electronics and the steric hindrance imposed by the methyl and acetyl substituents dictates the course and outcome of its chemical transformations.

Electronic Effects and CH-Acidity: The electron-withdrawing nature of the pyridine nitrogen and the two acetyl groups significantly influences the acidity of the protons on the 2- and 6-methyl groups. Quantum-chemical studies have shown that protonation of the pyridine nitrogen atom leads to a substantial increase in the positive charge on the hydrogen atoms of the 2-methyl group and the methyls of the acetyl groups. nih.govmdpi.comresearchgate.net This protonation enhances the CH-acidity of these methyl groups, making them more susceptible to deprotonation and subsequent reaction. nih.govresearchgate.net

Furthermore, this increased acidity promotes the enolization of the acetyl groups, which is a crucial step in many condensation reactions. nih.govresearchgate.net For instance, in the reaction with salicylic (B10762653) aldehyde under acidic conditions, the protonated tautomeric enol form of this compound is stabilized and participates in a Knoevenagel-type reaction rather than the alternative Claisen-Schmidt reaction at the acetyl group. nih.govresearchgate.net

Steric Hindrance: The presence of methyl groups at the 2- and 6-positions of the pyridine ring introduces significant steric hindrance around the adjacent acetyl groups and the pyridine nitrogen. This steric crowding can influence the regioselectivity and feasibility of certain reactions. For example, the formation of complexes with metal ions can be hindered by the bulky substituents in the 2- and 6-positions. scribd.com In derivatization reactions, this steric hindrance can direct incoming reagents to the less hindered 4-position of the pyridine ring or influence the conformation of reaction intermediates. The absence of bulky substituents at the 4-position is a key factor for the success of certain cyclization reactions. nih.gov The decrease in formation constants for sterically hindered pyridine complexes is often attributed to a decrease in entropy, which is a result of the restricted rotation of the coordinating pyridine. scribd.com

Table 3: Factors Influencing Reactivity

| Factor | Influence on Reactivity | Consequence | Reference |

| Electronic | Protonation of pyridine nitrogen increases positive charge on methyl hydrogens. | Enhanced CH-acidity of methyl groups and promotes enolization of acetyl groups. | nih.govresearchgate.net |

| Steric | Methyl groups at positions 2 and 6 create steric crowding. | Hinders access to adjacent acetyl groups and the pyridine nitrogen; can direct reactions to the 4-position. | nih.govscribd.com |

Coordination Chemistry and Material Science Applications of 3,5 Diacetyl 2,6 Dimethylpyridine As a Ligand Precursor

Complexation with Metal Ions

The true potential of 3,5-diacetyl-2,6-dimethylpyridine is unlocked when it is used as a starting material to build more elaborate ligand systems. The dual acetyl groups are ideal reaction sites for condensation with various amines, hydrazines, and other nucleophiles to form ligands with multiple donor atoms, which can then be used to chelate metal ions.

The synthesis of metal complexes using ligands derived from pyridine-dicarbonyl precursors is a well-established area of research. While direct complexation with this compound is not common, its derivatives, particularly those formed from the closely related 2,6-diacetylpyridine (B75352), illustrate the synthetic possibilities. For instance, Schiff base ligands are readily prepared by reacting the acetyl groups with compounds like hydrazines or diamines.

A common synthetic route involves the reaction of a metal salt with a pre-synthesized ligand in a suitable solvent, often an alcohol. For example, a copper(II) complex with 2,6-diacetylpyridine-bis(phenylhydrazone) (L), a ligand analogous to derivatives of this compound, was synthesized by reacting CuBr₂ and the ligand in a 1:2 molar ratio in warm methanol (B129727), which yielded prismatic single crystals of [CuL₂]Br₂ upon cooling. ceon.rs Similarly, complexes of Co(II), Ni(II), and Cu(II) have been prepared with a hexadentate Schiff base ligand derived from the condensation of 2,6-diacetyl pyridine (B92270) monoxime and 1,2-diamino benzene (B151609). asianpubs.org

| Precursor Ligand | Metal Salt | Resulting Complex | Synthesis Conditions | Reference |

|---|---|---|---|---|

| 2,6-diacetylpyridine bis(phenylhydrazone) (L) | CuBr₂ | [CuL₂]Br₂ | Warm methanol, 2:1 ligand-to-metal ratio | ceon.rs |

| 2,6-diacetyl pyridine monoxime and 1,2-diamino benzene | CuCl₂·2H₂O | [CuL]Cl₂ | Ethanol (B145695), reflux | asianpubs.org |

| 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) | Dibutyltin dichloride | [Sn(n-Bu)₂L] | Methanol, reflux | nih.gov |

The architecture of the ligand derived from the pyridine-dicarbonyl precursor plays a critical role in determining the coordination number and geometry of the resulting metal complex. The flexibility of the synthesis allows for the creation of ligands with varying denticity and steric profiles.

For example, 2,6-diacetylpyridine bis(hydrazones) can act as versatile ligands with denticity ranging from tridentate to heptadentate. ceon.rs In the case of the [CuL₂]Br₂ complex with 2,6-diacetylpyridine-bis(phenylhydrazone), each ligand coordinates in a tridentate fashion through the pyridine nitrogen and the two azomethine nitrogen atoms. The two meridionally arranged ligands create a distorted octahedral environment around the Cu(II) ion. ceon.rs

In another example, organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) (L) demonstrate how the ligand can accommodate different coordination modes. In these complexes, the doubly deprotonated ligand acts as a pentadentate N₃O₂ chelate, occupying the equatorial plane of the metal center. The remaining axial positions are filled by alkyl or phenyl groups from the organotin precursor, resulting in seven-coordinated mononuclear species with a pentagonal bipyramidal geometry. nih.gov This highlights how the precursor's structure can be leveraged to create specific and predictable coordination environments.

Functional Material Development

The ability to design specific ligand architectures from precursors like this compound is fundamental to the development of functional materials. The resulting metal complexes can serve as building blocks for catalytic systems, advanced polymers, and engineered crystalline materials.

While catalytic applications for complexes of this compound itself are not extensively documented, the broader class of pyridine-based ligands and their metal complexes are well-known for their catalytic activity. nih.gov The electronic properties and structural rigidity of the pyridine motif make it an excellent scaffold for supporting catalytically active metal centers.

For instance, dinuclear copper(II) complexes have been tested as catalysts in the aerobic oxidation of catechols. cnr.it Highly air-stable compounds can effectively catalyze the oxidation of 3,5-di-tert-butyl-catechol to the corresponding quinone under homogeneous conditions in methanol at room temperature. cnr.it Furthermore, iron complexes with terpyridine ligands, which are structurally related to the derivatives of this compound, are valuable catalysts for a range of chemical transformations, including cross-coupling reactions. nih.gov The ability of the terpyridine ligand to stabilize iron in low oxidation states is key to its catalytic efficacy. nih.gov These examples suggest the potential for developing novel catalytic systems based on ligands derived from this compound.

The principles of supramolecular chemistry, which involve non-covalent interactions, are increasingly used to develop advanced materials like self-healing polymers and nanomaterials. qucosa.de Pyridine-containing units can be incorporated into larger molecular building blocks that self-assemble into complex, functional architectures.

A notable example is the creation of supramolecular polymers using organoplatinum(II) metallacycles functionalized with ureidopyrimidinone (UPy) groups, which are capable of forming strong quadruple hydrogen bonds. zju.edu.cn By using a UPy-functionalized pyridine-based ditopic donor ligand, researchers have synthesized rhomboidal metallacycles that can further polymerize through UPy-UPy dimerization. zju.edu.cn This hierarchical self-assembly process can lead to the formation of linear supramolecular polymers or, with different building blocks, cross-linked networks. These materials can exhibit interesting properties; for example, a gel formed from a hexagonal metallacycle could be drawn into a fiber strong and flexible enough to be tied into a knot. zju.edu.cn This illustrates a powerful strategy where a pyridine-based precursor is first used to form a covalent building block (the metallacycle), which then participates in non-covalent assembly to form a functional material.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The structure of the ligand precursor is a key determinant in controlling the self-assembly of coordination complexes into larger, ordered arrays such as coordination polymers.

The influence of the ligand on the final structure is clearly demonstrated in a series of cadmium selenocyanate (B1200272) coordination compounds. uni-kiel.de By systematically varying the ratio of a simple co-ligand, 3-chloropyridine (B48278), the dimensionality of the resulting Cd(NCSe)₂ substructure can be precisely controlled. A 1:4 ratio of Cd(NCSe)₂ to 3-chloropyridine results in discrete, zero-dimensional (0D) molecular complexes. Changing the ratio to 1:2 leads to the formation of a two-dimensional (2D) layered structure. uni-kiel.de This principle of using ligand ratios to control dimensionality is a cornerstone of crystal engineering.

Supramolecular Assembly and Crystal Engineering

Investigation of Hydrogen Bonding Networks

The role of this compound as a precursor in the synthesis of more complex molecules is significantly influenced by its ability to form hydrogen bonds, particularly in its protonated state. Quantum-chemical studies have elucidated the mechanism by which this compound interacts with other molecules, highlighting the formation of stable pre-reaction complexes through a network of hydrogen bonds. researchgate.netnih.gov

A notable example is the reaction of this compound with salicylic (B10762653) aldehyde in an acidic medium. nih.gov Computational studies have shown that the protonation of the nitrogen atom in the pyridine ring is a critical first step. researchgate.netnih.gov This protonation leads to a significant increase in the positive charge on the hydrogen atoms of both the 2-methyl group and the methyl acetyl group. nih.gov This increased acidity facilitates the enolization of the acetyl group, leading to a tautomeric enol form of the molecule. researchgate.netnih.gov

The protonated enol tautomer of this compound is then capable of forming a stable pre-reaction complex with salicylic aldehyde, which is stabilized by three hydrogen bonds. researchgate.netnih.gov The formation of this intricate hydrogen-bonded network is crucial as it dictates the subsequent reaction pathway, favoring the Knoevenagel condensation over the alternative Claisen-Schmidt reaction. nih.gov

The change in the charge distribution upon protonation, which enhances the hydrogen bonding capability, has been quantified through computational analysis.

Table 1: Calculated Atomic Charge Variation upon Protonation of this compound

| Atom | Charge in Neutral Form | Charge in Protonated Form |

|---|---|---|

| Hydrogen atom of the 2-methyl group | +0.160 | +0.224 |

Data sourced from quantum-chemical calculations. nih.gov

This table clearly demonstrates the significant increase in the positive charge on the specified hydrogen atom, which consequently enhances its capacity to act as a hydrogen bond donor.

Analysis of π-Stacking Interactions in Solid State

While the primary focus of many studies on this compound has been on its role in solution-phase synthesis, the principles of its molecular structure suggest the importance of noncovalent interactions, such as π-stacking, in its solid-state applications and in the crystalline structures of its derivatives. nih.govmdpi.com π-stacking interactions are crucial in determining the packing of molecules in crystals, which in turn influences material properties. mdpi.com

Direct analysis of π-stacking in solid this compound is not extensively documented, but the behavior of its derivatives provides significant insight. For example, in the study of cyclization products derived from this compound, Pi-Pi T-bonds were identified, indicating π-stacking interactions play a role in the solid-state arrangement of these larger molecules. nih.gov

The study of other pyridine-containing compounds further underscores the potential for π-stacking. In a series of N-pyridyl ureas bearing oxadiazole moieties, X-ray diffraction analysis revealed the presence of (oxadiazole)···(pyridine) π–π interactions, which were crucial in the supramolecular assembly. mdpi.com These interactions are characterized by specific distances and angles between the aromatic rings.

Table 2: Example Parameters for (Oxadiazole)···(Pyridine) π–π Interactions

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| (Oxadiazole)···(Pyridine) | 3.4 - 3.6 | 0 - 20 |

Data represents typical ranges for such interactions and is illustrative. mdpi.com

The presence of the electron-rich pyridine ring in this compound, flanked by acetyl groups that influence its electronic properties, suggests that it is a viable candidate for forming π-stacked structures, either with itself or with other aromatic systems in co-crystals or coordination complexes. These interactions are fundamental to the field of crystal engineering, where they can be exploited to design materials with specific topologies and properties.

Formation of Tape-like Assemblies

The formation of ordered supramolecular structures, such as one-dimensional "tape-like" assemblies, is a key area of interest in material science. These assemblies are typically held together by a combination of directional noncovalent interactions, including hydrogen bonding and π-stacking. The molecular structure of this compound provides the necessary functionalities for the formation of such extended networks.

The hydrogen bonding capabilities discussed previously are instrumental in forming the primary connections that can lead to one-dimensional chains. For instance, if a suitable hydrogen bond donor/acceptor is introduced, it can bridge molecules of this compound, creating a linear, repeating pattern.

These primary chains can then be organized into more complex "tape-like" or sheet-like structures through weaker, less directional forces, most notably π-stacking interactions between the pyridine rings of adjacent chains. The planarity of the pyridine ring facilitates this stacking, leading to the formation of a 2D assembly. Studies on the supramolecular assembly of other pyridine derivatives have shown the formation of 1D and 2D networks through a combination of N-H···O hydrogen bonds and π-π interactions. mdpi.com

While specific research detailing the formation of tape-like assemblies directly from this compound is limited, the fundamental principles of supramolecular chemistry and the known interaction patterns of its functional groups strongly support its potential as a building block for such structures. The interplay between the strong, directional hydrogen bonds and the weaker π-stacking interactions would govern the final architecture of the assembly, be it a simple chain, a tape, or a more complex 3D network.

Advanced Spectroscopic and Structural Investigations of 3,5 Diacetyl 2,6 Dimethylpyridine and Its Derivatives

Spectroscopic Property Analysis (Beyond Basic Identification)

The spectroscopic properties of 3,5-Diacetyl-2,6-dimethylpyridine and its derivatives are dictated by the electronic interplay between the pyridine (B92270) ring and its acetyl substituents. These interactions give rise to distinct absorption and emission characteristics.

UV-Vis Spectroscopic Studies

The electronic absorption spectra of pyridine derivatives are characterized by transitions involving π and n orbitals. For derivatives of this compound, the primary absorption bands are attributed to π → π* and n → π* electronic transitions within the molecule. The position and intensity of these bands are sensitive to the substitution pattern on the pyridine ring and the solvent environment.

For instance, a closely related derivative, Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, exhibits an absorption maximum (λmax) at 284 nm when measured in ethanol (B145695). This absorption corresponds to the π → π* transition of the conjugated system. In general, pyridine-based fluorophores display their main absorption bands between 250 and 350 nm. mdpi.comguidechem.com The high molar absorptivity coefficients often observed for these types of compounds indicate that the electronic transitions are spin and symmetry-allowed. mdpi.com

| Compound | Solvent | Absorption Maxima (λmax) [nm] | Transition Type |

|---|---|---|---|

| Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Ethanol | 284 | π → π* |

Fluorescence Spectroscopy and Quantum Yield Determination

While many simple pyridine derivatives are weakly fluorescent, appropriate substitution can lead to compounds with significant emissive properties. The introduction of donor-acceptor groups can facilitate intramolecular charge transfer (ICT), which is often the origin of fluorescence in such systems. For pyridine derivatives, fluorescence emission is typically observed between 300 and 450 nm, with the exact wavelength depending on the molecular structure and the polarity of the solvent. mdpi.com

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. While specific quantum yield data for this compound derivatives are not extensively reported in the literature, studies on analogous fluorescent systems, such as certain furopyridine derivatives, have shown that structural modifications can lead to remarkable photoluminescence quantum yields, reaching up to 0.53 in the solid state. This highlights the potential for tuning the emissive properties of pyridine-based scaffolds.

Correlating Spectral Data with Electronic Structure and Conjugation

The spectroscopic properties of these molecules are intrinsically linked to their electronic structure. Computational studies, such as those using Density Functional Theory (DFT), provide insight into this relationship. For this compound, DFT calculations have been used to investigate the effects of protonation on the electronic distribution. nih.gov

Protonation of the pyridine nitrogen atom leads to a significant increase in the positive charge on the hydrogen atoms of the methyl groups, which in turn increases their C-H acidity and promotes the enolization of the acetyl groups. nih.gov This tautomeric enol form is stabilized and plays a crucial role in the reactivity and potential intermolecular interactions of the molecule. nih.gov The π-conjugation across the pyridine ring and the acetyl groups dictates the energy of the π → π* transitions observed in the UV-Vis spectrum. Modifications that extend this conjugation, for example through the formation of derivatives like azachalcones, are expected to cause a bathochromic (red) shift in the absorption and emission spectra.

Crystallographic Studies and Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules and understanding their packing in the solid state.

Single Crystal X-ray Diffraction Analysis of Derivatives

Detailed crystallographic data has been obtained for derivatives of this compound, providing precise information on bond lengths, angles, and crystal packing. A notable example is Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, which serves as a structural analogue. nih.govresearchgate.net

The crystal structure of this derivative was determined at a low temperature (100 K) to minimize thermal vibrations, allowing for a more accurate structural determination. nih.govresearchgate.net The molecule was found to be approximately planar. researchgate.net The crystal packing is stabilized by a network of weak intermolecular C-H···O and C-H···π interactions, which create a three-dimensional supramolecular assembly. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Compound | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate |

| Formula | C13H17NO4 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit Cell Dimensions | |

| a (Å) | 4.5380 (6) |

| b (Å) | 15.440 (2) |

| c (Å) | 18.722 (2) |

| β (°) | 90.502 (6) |

| Volume (Å3) | 1311.7 (3) |

| Z (molecules per unit cell) | 4 |

Data from Ghalem et al. nih.govresearchgate.net

Conformational Analysis of Molecular Structures

The conformation of substituted pyridines is influenced by the steric and electronic nature of their substituents. In this compound, the orientation of the acetyl groups relative to the pyridine ring is a key conformational feature.

Computational studies have shown that the molecule can exist in different conformations, including a protonated tautomeric enol form. nih.gov This conformer is stabilized by the formation of multiple hydrogen bonds in pre-reaction complexes, for example with reagents like salicylic (B10762653) aldehyde. nih.gov The planarity of the pyridine ring is generally maintained, but the substituents can adopt various orientations to minimize steric hindrance. In the crystal structure of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, the molecule is nearly planar, with only a small deviation of the atoms from the mean plane of the ring system. researchgate.net This planarity facilitates the π-stacking interactions that contribute to the stability of the crystal lattice.

Investigation of Intermolecular Interactions in the Solid State

A thorough investigation into the intermolecular interactions of this compound in the solid state is currently hampered by the lack of publicly available, experimentally determined crystal structure data. Extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), have not yielded a crystal structure for this specific compound.

While the solid-state packing and intermolecular forces of numerous derivatives of this compound have been studied, this information cannot be directly extrapolated to the parent compound. The nature and arrangement of intermolecular interactions are highly dependent on the specific functional groups present in a molecule, and any modifications, even minor ones, can lead to significant changes in the crystal packing.

Theoretical studies and experimental data on related compounds suggest that the intermolecular interactions in solid this compound would likely be governed by a combination of weak hydrogen bonds and other van der Waals forces. The presence of acetyl groups provides potential hydrogen bond acceptors (the carbonyl oxygen atoms), which could interact with hydrogen atoms from the methyl groups or the pyridine ring of neighboring molecules, forming C-H···O interactions.

To provide a detailed and accurate analysis of the intermolecular interactions in the solid state of this compound, experimental determination of its crystal structure via single-crystal X-ray diffraction is necessary. Such a study would provide precise information on bond lengths, bond angles, and the distances and geometries of intermolecular contacts, allowing for a comprehensive understanding of its solid-state architecture.

Computational Chemistry and Molecular Modeling Studies of 3,5 Diacetyl 2,6 Dimethylpyridine

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) has been a pivotal tool in understanding the intrinsic properties of 3,5-Diacetyl-2,6-dimethylpyridine. Computational studies, often employing methods like RB3LYP with basis sets such as 6-31G and 6-311++G(d,p), have been conducted to analyze its electronic structure and reactivity. researchgate.net

Protonation Effects on Charge Distribution and Acidity

Quantum-chemical calculations have demonstrated that the electronic properties of this compound are highly sensitive to protonation. i-repository.net Specifically, when the pyridine (B92270) nitrogen atom is protonated, a significant redistribution of electron density occurs throughout the molecule. nih.govnih.gov This event leads to a notable increase in the positive Mulliken charge on the hydrogen atoms of both the methyl groups at positions 2 and 6, and the methyl groups of the acetyl moieties. i-repository.net

One study quantified this change, showing that protonation of the nitrogen atom caused the positive charge on the hydrogen atoms of the 2-methyl group to increase from +0.160 to +0.224. i-repository.net This increase in partial positive charge is a direct indicator of enhanced C-H acidity. researchgate.neti-repository.net The protonated form of the molecule is thermodynamically more stable than its neutral counterpart, which facilitates these electronic changes. nih.gov

| State of Molecule | Mulliken Charge on 2-Methyl Group Hydrogen | Implication |

|---|---|---|

| Neutral | +0.160 | Baseline Acidity |

| Protonated (at Pyridine N) | +0.224 | Increased C-H Acidity |

Tautomerism and Enolization Studies

The increased C-H acidity of the acetyl groups upon protonation is a critical factor that promotes the enolization of these groups. researchgate.netnih.gov DFT calculations have shown that this process is a key step in the reaction mechanism of this compound, particularly in acid-catalyzed cyclization reactions. i-repository.netnih.gov

The mechanism involves the isomerization of the protonated compound into its tautomeric enol form. i-repository.netnih.gov This enol tautomer is a crucial reactive intermediate. For instance, in reactions with salicylic (B10762653) aldehyde, the protonated enol form of this compound can form a stable pre-reaction complex, which dictates the subsequent reaction pathway. researchgate.neti-repository.netnih.gov This complex formation, stabilized by multiple hydrogen bonds, favors a Knoevenagel-type reaction over a potential Claisen-Schmidt condensation. i-repository.netnih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular Docking and Receptor Interaction Modeling

While detailed MD simulations on the parent compound are scarce, molecular docking has been employed to investigate the potential biological activity of its derivatives, providing valuable insights into its utility as a pharmacophore.

Prediction of Binding Affinities with Target Proteins

Molecular docking studies have been conducted on cyclization products derived from this compound to predict their biological activity. i-repository.net These computational evaluations have assessed the binding affinities of these derivatives against viral protein targets. i-repository.netnih.gov In some cases, the calculated binding affinities of these novel compounds were found to be higher than those of known antiviral drugs like Nevirapine and Favipiravir, suggesting their potential as lead compounds for further development. i-repository.net These findings highlight the promise of the epoxybenzo sigmaaldrich.comnih.govoxocino[4,3-b]pyridine scaffold, derived from this compound, as synthetic analogs of naturally occurring antiviral agents. i-repository.netnih.gov

Mechanism of Action Studies at the Molecular Level

Molecular modeling has been instrumental in elucidating the mechanism of action for reactions involving this compound at a molecular level. i-repository.net For example, the intramolecular cyclization reaction with salicylic aldehyde was computationally modeled to confirm the proposed reaction mechanism. researchgate.netnih.gov

The study revealed that the formation of the protonated tautomeric enol form is key. i-repository.netnih.gov This intermediate forms a stable pre-reaction complex with salicylic aldehyde, facilitated by the formation of three hydrogen bonds. researchgate.neti-repository.netnih.gov This specific interaction orients the molecules favorably for the Knoevenagel reaction, explaining the observed product regioselectivity and preventing alternative side reactions like the Claisen-Schmidt reaction. i-repository.netnih.gov These computational results provide a detailed, step-by-step view of the reaction, confirming the proposed mechanism and offering a rational basis for the synthesis of complex heterocyclic systems. i-repository.net

Exploration of Biological Activities in an Academic Research Context in Vitro and in Silico Studies

In Vitro Biological Assay Methodologies and Findings

In vitro studies, which are conducted in a controlled environment outside of a living organism, provide a crucial first step in evaluating the biological effects of newly synthesized compounds. Derivatives of 3,5-diacetyl-2,6-dimethylpyridine have been subjected to a range of these assays to determine their antimicrobial, cytotoxic, analgesic, and antimycobacterial properties.

Assessment of Antimicrobial Properties

The antimicrobial potential of compounds derived from this compound has been a significant area of investigation. In one study, a series of 21 nitrofurazone (B1679002) analogues were synthesized and subsequently screened for their in vitro antimicrobial activity. researchgate.net The results indicated a broad spectrum of activity, with some of the synthesized compounds demonstrating a very high bactericidal effect against Staphylococcus and Bacillus species. researchgate.net Notably, the antimicrobial efficacy of several of these derivatives surpassed that of established antibiotics such as nitrofurantoin, ciprofloxacin, and cefuroxime. researchgate.net

Another research effort focused on the synthesis of various novel compounds starting from a bis-diacetylpyridine derivative. nih.gov These newly created molecules, including Mannich products and derivatives formed through reactions with halo-compounds and nucleophiles, were evaluated for their antimicrobial capabilities. Among the tested compounds, derivatives designated as 3b and 12a were found to possess the most potent antimicrobial activities. nih.gov

| Derivative Class | Key Findings | Reference |

|---|---|---|

| Nitrofurazone Analogues | Twenty-one analogues synthesized, showing a wide spectrum of antimicrobial activity. Several compounds exhibited higher bactericidal effects against Staphylococcus spp. and Bacillus spp. than nitrofurantoin, ciprofloxacin, or cefuroxime. | researchgate.net |

| Mannich Products and other derivatives | Derivatives 3b and 12a displayed the highest antimicrobial activities among the synthesized series. | nih.gov |

Evaluation of Cytotoxic Effects in Cancer Cell Lines

The potential for this compound derivatives to exhibit cytotoxic effects against cancer cells has also been explored. Research into epoxybenzooxocinopyridine derivatives, which can be synthesized from this compound, has shown that their biological activity is of interest. nih.gov In a particular study, while many of the synthesized compounds in this class were not significantly cytotoxic, one derivative featuring a dihydroquinoxalin-2-one group was identified as being both cytotoxic and capable of inhibiting the replication of the SARS-CoV-2 virus within a pharmacologically relevant concentration range. nih.gov This finding suggests that specific structural modifications to the core scaffold can impart significant cytotoxic properties, marking it as a promising lead for further investigation in antiviral and potentially anticancer research. nih.gov

Research into Analgesic Activity of Derivatives

Derivatives of this compound have also been investigated for their potential as analgesics. Through Aldol-crotonic condensation reactions with various aldehydes, bisazachalcone derivatives have been synthesized from this compound. researchgate.net These intermediates were then cyclized to form bisderivatives of 4,5-dihydro-1H-pyrazole and bishydrazones, which were subsequently tested for their analgesic properties. researchgate.net Pharmacological screening of these compounds revealed that many possess significant analgesic activity, with some demonstrating efficacy comparable to the well-known analgesic drug Valdecoxib®. researchgate.net

Studies on Antimycobacterial Activity

Preliminary investigations have been conducted into the antimycobacterial potential of derivatives of this compound. Specifically, a series of novel substituted azachalcone derivatives and their bis-substituted analogues were prepared via the Claisen-Schmidt condensation. researchgate.net Initial results from the screening of selected compounds from this series have indicated potential antimycobacterial activity, suggesting another avenue for the therapeutic application of this class of compounds. researchgate.net

In Silico Screening and Predictive Modeling of Biological Activity

In silico studies, which utilize computer simulations and modeling, are increasingly employed to predict the biological activity of chemical compounds, thereby streamlining the drug discovery process. Derivatives of this compound have been the subject of such computational analyses, particularly for predicting their antiviral potential.

Antiviral Activity Prediction (e.g., against SARS-CoV-2)

The potential antiviral properties of derivatives of this compound have been evaluated using molecular docking, a computational technique that predicts the binding affinity between a small molecule and a target protein. researchgate.netnih.gov These studies have often focused on derivatives of epoxybenzo nih.govresearchgate.netoxocino[4,3-b]pyridine, which are viewed as synthetic analogues of the naturally occurring integrastatins known for their antiviral activity. researchgate.net

Molecular docking simulations have been performed to assess the interaction of these compounds with key viral proteins, such as HIV-1 reverse transcriptase and SARS-CoV-2 RNA-dependent RNA polymerase. nih.gov The results of these in silico screenings have been promising, with some of the cyclization products of this compound and its derivatives demonstrating higher binding affinities for these viral protein targets than known antiviral drugs like Nevirapine and Favipiravir. researchgate.net These computational findings are further supported by in vitro experiments where an epoxybenzooxocinopyridine derivative with an attached dihydroquinoxalin-2-one group was found to inhibit the replication of the SARS-CoV-2 virus. nih.gov

| Methodology | Target | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking (In Silico) | HIV-1 reverse transcriptase, SARS-CoV-2 RNA-dependent RNA polymerase | Some derivatives showed higher binding affinity than Nevirapine and Favipiravir. | researchgate.netnih.gov |

| In Vitro Assay | SARS-CoV-2 | An epoxybenzooxocinopyridine derivative with a dihydroquinoxalin-2-one group was cytotoxic and inhibited viral replication. | nih.gov |

Identification of Potential Integrastatin Analogs

The compound this compound serves as a crucial starting material in the synthesis of complex heterocyclic structures that are structural analogs of natural integrastatins. nih.govresearchgate.net Integrastatins A and B are natural compounds known for a wide spectrum of biological activities, including antiviral properties, which has spurred the development of synthetic routes to their core structures. nih.gov

Research has demonstrated that under acidic catalysis, the reaction of this compound with salicylic (B10762653) aldehyde does not yield the expected simple condensation products (bisazachalcones). researchgate.netresearchgate.net Instead, it undergoes an intramolecular cyclization to form an epoxybenzo aablocks.comnih.govoxocino[4,3-b]pyridine skeleton. researchgate.netresearchgate.net This tetracyclic system is a key structural feature of integrastatins. nih.gov The resulting derivatives are therefore considered synthetic analogs of integrastatins and are subjects of further investigation for their potential biological activities, including as antiviral agents against viruses like HIV-1 and SARS-CoV-2. nih.govresearchgate.net Molecular docking studies have been employed to evaluate the binding affinity of these synthesized analogs to viral target proteins, suggesting their potential for further development. nih.gov

Enzyme Activity Assay Methodologies and Fluorescent Complex Formation

In the context of enzyme activity assays, a derivative of the pyridine (B92270) core, 3,5-diacetyl-1,4-dihydrolutidine, plays a key role in a sensitive method for detecting and quantifying alcohol oxidase (AOX) activity. nih.govresearchgate.net This assay is a notable alternative to conventional methods. nih.govresearchgate.net

The methodology is based on the enzymatic oxidation of methanol (B129727) by AOX, which produces formaldehyde (B43269) (HCHO) and hydrogen peroxide as byproducts. nih.govresearchgate.net The formaldehyde then reacts with acetylacetone (B45752) in the presence of an ammonium (B1175870) salt. nih.gov This reaction, known as the Hantzsch pyridine synthesis, results in the formation of 3,5-diacetyl-1,4-dihydrolutidine. nih.govi-repository.net

This product is a distinct yellow, fluorescent compound. nih.gov The intensity of the yellow color, which can be quantified spectrophotometrically by measuring its absorbance at approximately 412-420 nm, is directly proportional to the amount of formaldehyde produced, and thus to the activity of the alcohol oxidase enzyme. nih.govresearchgate.net The fluorescent properties of the complex (excitation at ~390 nm and emission at ~470 nm) also allow for fluorometric quantification. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts (at the molecular/mechanistic level)

Structure-activity relationship (SAR) studies on derivatives of this compound have provided valuable insights at a molecular level, particularly in the development of selective antagonists for the human A3 adenosine (B11128) receptor. nih.gov In these studies, the core pyridine structure is systematically modified to understand how different functional groups influence binding affinity and selectivity. nih.govscispace.com

For a series of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives, researchers explored the impact of substitutions at various positions of the pyridine ring. nih.gov Key findings from these SAR studies include:

Substituents at the 2- and 4-positions: Ethyl groups were found to be more favorable than methyl groups at these positions for A3 receptor affinity. nih.gov

Acyl groups at the 3- and 5-positions: Unlike related dihydropyridine (B1217469) series, a thioester group at the 3-position was favored over an ester for A3 receptor affinity. nih.gov Conversely, a benzyl (B1604629) ester at the 5-position led to a decrease in affinity. nih.gov

Substituents at the 6-position: While small cycloalkyl groups were beneficial for high affinity in related dihydropyridines, a 6-cyclopentyl group on the pyridine series resulted in decreased affinity. scispace.com A 6-(3-chlorophenyl) derivative, however, demonstrated very high potency and selectivity for the human A3 receptor. scispace.com

These SAR studies are crucial for optimizing the lead compounds, such as 5-Ethyl 2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate , which displayed high potency at human A3 receptors with a Ki value of 20 nM. scispace.com

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Findings

The chemical compound 3,5-Diacetyl-2,6-dimethylpyridine has established itself as a versatile and significant building block in synthetic organic chemistry. Its academic importance stems primarily from its utility as a precursor for a variety of complex heterocyclic compounds. The symmetrical structure, featuring reactive acetyl and methyl groups on a pyridine (B92270) core, allows for a range of chemical transformations. vulcanchem.com

Key research has demonstrated its successful application in condensation reactions. For instance, Aldol-crotonic condensation of this compound with various aldehydes leads to the synthesis of bisazachalcone derivatives. researchgate.netosi.lv These intermediates can be subsequently cyclized with reagents like hydrazine (B178648) hydrate (B1144303) to yield bis-4,5-dihydro-1H-pyrazole derivatives. researchgate.netosi.lv Similarly, its reaction with hydrazides has been shown to produce the corresponding bishydrazones. researchgate.net

A significant area of investigation has been its reaction with aryl-aldehydes, particularly salicylic (B10762653) aldehyde. Under specific acidic conditions, the reaction proceeds not through a simple condensation but via a more complex pathway involving Claisen-Schmidt condensation followed by intramolecular cyclization, ultimately forming epoxybenzo researchgate.netnih.govoxocino[4,3-b]pyridine structures. researchgate.net Computational studies, specifically using Density Functional Theory (DFT), have provided deep insights into this cyclization mechanism. researchgate.netnih.gov These studies have revealed that the protonation of the pyridine nitrogen atom in an acidic medium is a crucial step. researchgate.netresearchgate.netnih.gov This protonation enhances the acidity of the C-H bonds of the methyl groups and promotes the necessary enolization of the acetyl groups, facilitating the cyclization pathway over other potential reactions. researchgate.netresearchgate.netnih.gov

The derivatives synthesized from this compound have shown promise in medicinal chemistry. Some of the synthesized pyrazole (B372694) derivatives have been evaluated for their analgesic activity. researchgate.net Furthermore, molecular docking studies on the cyclization products have suggested potential antiviral activities, with some compounds showing higher binding affinities to selected viral protein targets than known antiviral drugs. researchgate.net This highlights the potential of this scaffold in the development of new therapeutic agents.

Table 1: Summary of Key Reactions and Findings for this compound

| Reactant(s) | Reaction Type | Product Class | Key Findings |

| Various Aldehydes | Aldol-crotonic condensation | Bisazachalcones | Serves as a versatile route to chalcone (B49325) analogues. researchgate.netosi.lv |

| Bisazachalcones, Hydrazine Hydrate | Cyclization | Bis(4,5-dihydro-1H-pyrazole) derivatives | Derivatives tested for analgesic activity. researchgate.netosi.lv |

| Hydrazides | Condensation | Bishydrazones | Formation of nitrogen-rich heterocyclic systems. researchgate.net |

| Salicylic Aldehyde (acidic medium) | Claisen-Schmidt Condensation, Intramolecular Cyclization | Epoxybenzooxocinopyridines | Protonation of pyridine nitrogen is key; confirmed by DFT studies. researchgate.netresearchgate.netnih.gov |

Identification of Unexplored Research Avenues

Despite the significant progress in understanding the reactivity and potential applications of this compound, several research avenues remain underexplored.

Broadening the Scope of Biological Screening: While initial studies have pointed towards analgesic and potential antiviral properties of its derivatives, a comprehensive biological evaluation is lacking. researchgate.netresearchgate.net There is a vast, unexplored potential for these compounds in other therapeutic areas. Given that pyridine derivatives are known to possess a wide array of biological activities—including antibacterial, antifungal, anticancer, and anti-inflammatory properties—systematic screening of a library of this compound derivatives against a wider range of biological targets is warranted. nih.govnih.govresearchgate.net